molecular formula C28H33N5O5S B11501963 1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine

Cat. No.: B11501963
M. Wt: 551.7 g/mol
InChI Key: OUZDMWYDFXTJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes a methoxyphenyl group, a nitrophenyl group, and a piperazine ring, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-(2-methoxyphenyl)piperazine with various reagents to introduce the nitrophenyl and methanesulfonyl groups. The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts like Yb(OTf)3 . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE can be compared with other piperazine derivatives, such as:

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors These compounds share similar structural features and pharmacological targets but differ in their specific chemical structures and therapeutic applications

Properties

Molecular Formula

C28H33N5O5S

Molecular Weight

551.7 g/mol

IUPAC Name

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C28H33N5O5S/c1-22-7-10-24(11-8-22)39(36,37)32-19-17-29(18-20-32)23-9-12-25(33(34)35)27(21-23)31-15-13-30(14-16-31)26-5-3-4-6-28(26)38-2/h3-12,21H,13-20H2,1-2H3

InChI Key

OUZDMWYDFXTJQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.